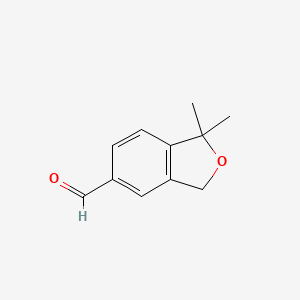

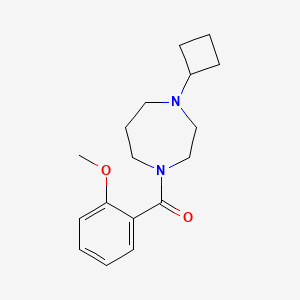

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Scientific Research Applications

Synthesis and Chemical Transformations

1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde is a key compound used in the synthesis of highly functionalized benzofurans. It is involved in unique transformations where base-catalyzed condensation with 1,1-dichloroethylene generates chloromethylene furans, which then rearrange into benzofuran carbaldehydes under mild acidic conditions. This process is significant for the preparation of biologically active benzofurans (Schevenels, Markó, 2012); (Schevenels, Tinant, Declercq, Markó, 2013).

Antimicrobial and Anti-Inflammatory Activities

Some derivatives of benzofuran, synthesized using this compound, have shown potential antimicrobial activities. This includes compounds synthesized through solvent-free microwave-assisted methods (Ashok, Sidda, Lakshmi, Ganesh, 2014). Additionally, certain benzofuran pyrazole heterocycles have demonstrated analgesic and anti-inflammatory properties, highlighting their potential in medicinal chemistry applications (Kenchappa, Bodke, 2020).

Eco-Friendly Synthesis Techniques

Eco-friendly and efficient synthetic methods have been developed for compounds based on benzofuran, using this compound. These methods emphasize green chemistry principles, contributing to sustainable practices in chemical synthesis (Abdel-Aziem, El-Sawy, Kirsch, 2020).

Structural and Mechanistic Studies

Structural and mechanistic studies involving this compound have been conducted to understand the rearrangement processes and the formation of complex molecular structures. These studies provide insights into the chemical behavior of benzofuran derivatives and their potential applications (Váňa, Sedlák, Padělková, Hanusek, 2012).

Novel Compound Synthesis

Researchers have utilized this compound in the synthesis of novel compounds, exploring new chemical pathways and potential applications in various fields. This includes the development of new heterocyclic compounds with potential pharmacological properties (Baashen, Abdel-Wahab, El‐Hiti, 2017).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

, benzofuran compounds are known to impact a variety of pathways. Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected, potentially including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities associated with benzofuran compounds, the effects could potentially include altered cell growth or viability, changes in oxidative stress levels, and impacts on viral replication .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,1-dimethyl-3H-2-benzofuran-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPLOJHTPUTDSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)

![4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2413078.png)

![(E)-3-(3-fluorophenyl)-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2413079.png)

![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)

![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2413088.png)